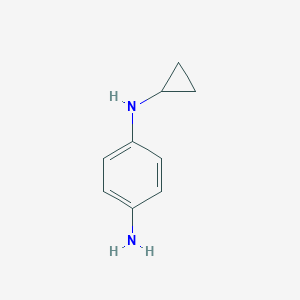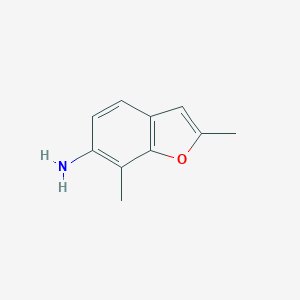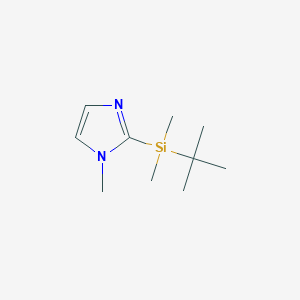
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole derivatives involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a key step, proving its utility as a building block for various 2-aminoimidazole alkaloids (Ando & Terashima, 2010). Additionally, the N-tert-butanesulfinyl imines are versatile intermediates for asymmetric synthesis, showcasing the significance of tert-butanesulfinamide in forming a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was elucidated using NMR, FT-IR, and single-crystal X-ray diffraction studies. Theoretical calculations based on the density functional method were consistent with experimental data, highlighting the stability of this compound through hydrogen bonding and π–π stacking interactions (Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole derivatives are diverse. For example, the reaction of cycloheptatrienylzirconium half-sandwich complex with bis(2,6-diisopropylphenyl)imidazolin-2-imine yields imidazolin-2-iminato complexes, demonstrating the potential for complexation and oxidation reactions (Glöckner et al., 2012).
Physical Properties Analysis
The physical properties of tert-butyldimethylsilyl cellulose, which can be obtained by homogeneous conversion in the presence of imidazole, indicate that 2,6-di-O-tert-butyldimethylsilyl moieties are the main repeating units, offering insights into regioselective protection and functionalization patterns (Heinze, Pfeifer, & Petzold, 2007).
Wissenschaftliche Forschungsanwendungen
Reactivity with Organolithium Reagents : A study by Gimisis et al. (2003) explored the reactivity of O-tert-Butyldimethylsilylimidazolyl aminals, which form from aldehydes, with organolithium reagents. This reaction mechanism involves the formation of a 2-imidazolyl anion, exemplified by the isolation of 2-TBDMS-imidazole. This discovery allows for tuning the reactivity of these aldehyde derivatives (Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003).
Protection of Phenols : Bastos et al. (2005) described a procedure for protecting phenols with tert-butyldimethylsilyl chloride using imidazole as a catalyst. This method is efficient for silylating various phenolic compounds under solvent-free conditions, which aligns with goals for reducing residues in organic synthesis (Bastos, Ciscato, & Baader, 2005).
Synthesis of Imidazolecarboxaldehydes : Kim et al. (1995) synthesized 1-(dimethylsulfamoyl)-2-imidazolecarboxaldehyde and its derivatives, including 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole. These compounds are relevant in the context of imidazole chemistry and its applications (Kim, Abdelaal, Bauer, & Heimer, 1995).
Functionalization of Cellulose : Heinze et al. (2008) reported on the functionalization pattern of tert-butyldimethylsilyl cellulose. This study is important for understanding how cellulose derivatives can be modified for various applications, including in material science and biochemistry (Heinze, Pfeifer, & Petzold, 2008).
Deprotection and Functionalisation of Imidazole Derivatives : Torregrosa et al. (2007) investigated the isoprene-catalysed lithiation of various 1-substituted imidazoles, including tert-butyldimethylsilyl derivatives. This process leads to the cleavage of the protecting group, producing 1H-imidazole, and is relevant in synthetic chemistry (Torregrosa, Pastor, & Yus, 2007).
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(1-methylimidazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-11-7-8-12(9)4/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXALJDVEKIUPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404121 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
CAS RN |
160425-48-9 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



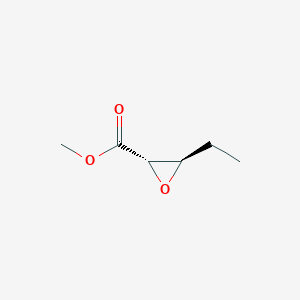
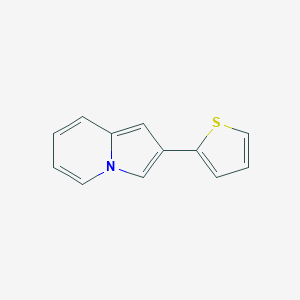
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
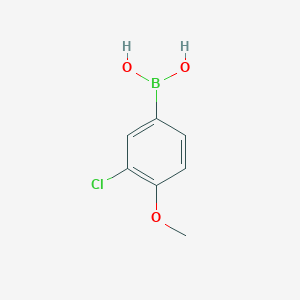
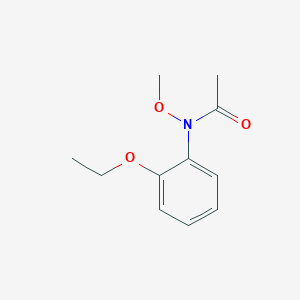

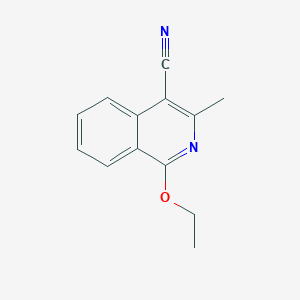
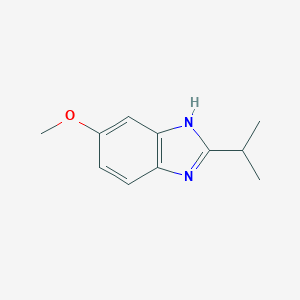
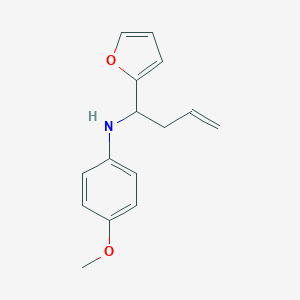
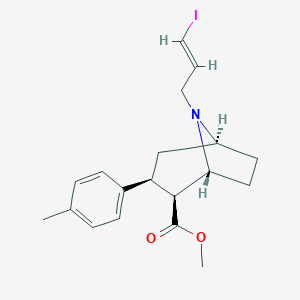
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
